

Spectroscopic Data of Chrysanthemol: A Technical Guide

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Compound of Interest		
Compound Name:	Chrysanthemol	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **chrysanthemol**, a naturally occurring monoterpenoid alcohol. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This guide includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **chrysanthemol**. The following tables summarize the ¹H and ¹³C NMR spectral data.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for **Chrysanthemol**



Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	1.15	dd	8.0, 4.5
H-3	1.85	ddd	8.5, 8.0, 5.0
H-5	4.95	d	8.5
H-7 (CH₂OH)	3.45	dd	11.5, 8.0
3.55	dd	11.5, 6.5	
CH₃-8	1.68	S	-
CH₃-9	1.75	S	-
CH₃-10 (gem- dimethyl)	1.08	S	-
1.18	S	-	

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shifts for **Chrysanthemol**



Carbon Assignment	Chemical Shift (δ, ppm)
C-1	33.5
C-2	28.0
C-3	31.0
C-4	135.0
C-5	125.0
C-6	20.5
C-7 (CH ₂ OH)	69.0
C-8	25.5
C-9	18.0
C-10 (gem-dimethyl)	29.0, 22.0

Experimental Protocol for NMR Analysis

Instrumentation:

A Varian XL-200 NMR spectrometer was utilized for acquiring the ¹³C NMR data.[1] A 400 MHz or 500 MHz spectrometer is typically used for ¹H NMR.

Sample Preparation:

• Approximately 5-20 mg of **chrysanthemol** was dissolved in about 0.6 mL of deuterated chloroform (CDCl₃). The solution was then transferred to a 5 mm NMR tube.

Acquisition Parameters:

- ¹H NMR: The spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- ¹³C NMR: The spectrum was recorded using a standard pulse sequence with proton decoupling. Chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (δ 77.0



ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **chrysanthemol** is characterized by the presence of a hydroxyl group and hydrocarbon moieties.

IR Spectroscopic Data

Table 3: Characteristic IR Absorption Bands for Chrysanthemol

Wavenumber (cm ⁻¹)	Intensity	Assignment
3348	Strong, Broad	O-H stretch (alcohol)
2921	Strong	C-H stretch (alkane)
1642	Medium	C=C stretch (alkene)
1480	Medium	C-H bend (alkane)
1380	Medium	C-H bend (gem-dimethyl)
1020	Strong	C-O stretch (primary alcohol)

Experimental Protocol for IR Analysis

Instrumentation:

A Fourier Transform Infrared (FTIR) spectrometer was used to record the spectrum.

Sample Preparation:

• For liquid samples like **chrysanthemol**, a thin film can be prepared between two potassium bromide (KBr) plates.[2] Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where a small drop of the sample is placed directly on the ATR crystal.[3][4] For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with spectroscopic grade KBr and pressing it into a disc.



Acquisition Parameters:

• The spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet without the sample) was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectrometric Data

Table 4: Key Mass Spectral Fragments for Chrysanthemol

m/z	Relative Intensity	Possible Fragment
154	[M]+	Molecular ion
139	[M - CH ₃]+	
123	High	 [M - CH₂OH]+
81	High	[C ₆ H ₉] ⁺
41	High	[C₃H₅] ⁺

Experimental Protocol for MS Analysis

Instrumentation:

 A Gas Chromatography-Mass Spectrometry (GC-MS) system is commonly used for the analysis of volatile compounds like chrysanthemol.

Sample Preparation:

 A dilute solution of chrysanthemol in a volatile organic solvent (e.g., dichloromethane or hexane) was prepared.

GC-MS Parameters:

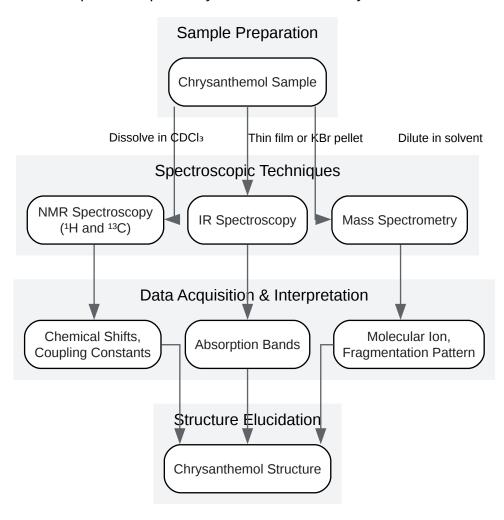


- Gas Chromatography: A capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 μm film thickness), is typically used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a final temperature (e.g., 250°C) to ensure good separation. Helium is commonly used as the carrier gas.
- Mass Spectrometry: Electron Ionization (EI) at 70 eV is a standard method for generating fragments. The mass analyzer is set to scan a mass range of m/z 40-550.[5]

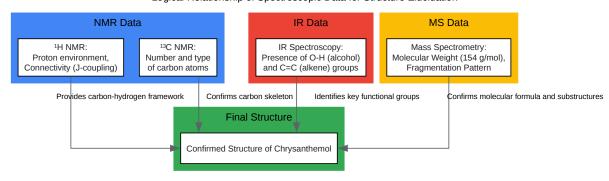
Visualization of Experimental Workflows Spectroscopic Analysis Workflow



Spectroscopic Analysis Workflow for Chrysanthemol



Logical Relationship of Spectroscopic Data for Structure Elucidation





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